5-Chloro-3-methylpentanoic acid

Lipophilicity LogP Medicinal Chemistry

5-Chloro-3-methylpentanoic acid (CAS 86693-77-8) is a branched-chain saturated chloro-carboxylic acid, defined by a pentanoic acid backbone carrying a chlorine at the 5-position and a methyl substituent at the 3-position. This single-chiral-center scaffold (undefined stereocenter) serves as a key intermediate in pharmaceutical and agrochemical synthesis, where both the chloro leaving group and the methyl-induced steric and lipophilic modulation are exploited.

Molecular Formula C6H11ClO2
Molecular Weight 150.60 g/mol
Cat. No. B12826098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-methylpentanoic acid
Molecular FormulaC6H11ClO2
Molecular Weight150.60 g/mol
Structural Identifiers
SMILESCC(CCCl)CC(=O)O
InChIInChI=1S/C6H11ClO2/c1-5(2-3-7)4-6(8)9/h5H,2-4H2,1H3,(H,8,9)
InChIKeyCEDWJNAXDQUPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-methylpentanoic Acid: Sourcing the Chiral C6 Chloroacid Building Block with Defined Lipophilicity


5-Chloro-3-methylpentanoic acid (CAS 86693-77-8) is a branched-chain saturated chloro-carboxylic acid, defined by a pentanoic acid backbone carrying a chlorine at the 5-position and a methyl substituent at the 3-position [1]. This single-chiral-center scaffold (undefined stereocenter) serves as a key intermediate in pharmaceutical and agrochemical synthesis, where both the chloro leaving group and the methyl-induced steric and lipophilic modulation are exploited . Its computed XLogP3-AA of 1.5 and topological polar surface area (TPSA) of 37.3 Ų place it in a narrow physicochemical space distinct from linear or non-halogenated analogs, a critical factor for membrane permeability and reactivity tuning in fragment-based elaboration.

Why 5-Chloropentanoic Acid or 3-Methylpentanoic Acid Cannot Replace 5-Chloro-3-methylpentanoic Acid


Simple in-class substitution of 5-chloro-3-methylpentanoic acid with a linear 5-chloropentanoic acid or a non-halogenated 3-methylpentanoic acid fails on two fronts: reactivity and physicochemical profile. The 3-methyl branch introduces a chiral center and increases steric bulk, altering downstream diastereoselectivity and enzyme recognition, while the 5-chloro group provides a nucleophilic displacement handle absent in 3-methylpentanoic acid [1]. Computed lipophilicity (XLogP3-AA 1.5) and TPSA (37.3 Ų) for the target molecule differ measurably from 5-chlorovaleric acid (calculated XLogP3-AA ~1.0) and 3-methylpentanoic acid (calculated XLogP3-AA ~1.3), differences that directly impact logD-driven partitioning, passive permeability, and formulation behavior in both early- and late-stage functionalization campaigns [2].

Quantitative Differentiation Evidence for 5-Chloro-3-methylpentanoic Acid Procurement


Lipophilicity Shift: 5-Chloro-3-methylpentanoic Acid vs. Unsubstituted 5-Chloropentanoic Acid

The introduction of the 3-methyl group increases computed lipophilicity by approximately 0.5 log units relative to the linear 5-chloropentanoic acid, moving the molecule into a more favorable CNS-accessible or membrane-permeable range without adding additional hydrogen-bond donors or acceptors [1][2].

Lipophilicity LogP Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation from 3-Methylpentanoic Acid

5-Chloro-3-methylpentanoic acid and its non-halogenated analog 3-methylpentanoic acid share the same TPSA (37.3 Ų), but the chlorine atom increases molecular weight and polarizability, providing a unique vector for halogen bonding without violating common TPSA-based drug-likeness thresholds [1][2].

TPSA Drug-likeness ADME Prediction

Chiral Center Introduction vs. Achiral 5-Chloropentanoic Acid

5-Chloro-3-methylpentanoic acid contains one undefined stereocenter (C3), enabling its use as a racemic or enantiopure building block for asymmetric synthesis, a feature entirely absent in the achiral 5-chloropentanoic acid [1]. While no head-to-head enantioselective reaction data are published, the presence of this stereocenter is a binary structural differentiator for chiral pool synthesis.

Chirality Asymmetric Synthesis Enantioselectivity

Commercial Purity Specification vs. Closest Available Analogs

A reputable vendor lists 5-chloro-3-methylpentanoic acid at 98% purity (in-house guidance value), providing a quantitative baseline for procurement decisions . In contrast, the acid chloride analog (5-chloro-3-methylpentanoyl chloride, CAS 59068-26-7) is typically offered only at technical grade due to hydrolytic instability, making the carboxylic acid the preferred form for storage and direct use in amide coupling or esterification.

Purity Procurement Quality Control

Rotatable Bond Count and Conformational Flexibility Compared to 5-Chloropentanoic Acid

5-Chloro-3-methylpentanoic acid possesses 4 rotatable bonds, identical to 5-chloropentanoic acid, but the 3-methyl substituent restricts backbone conformational freedom through 1,3-allylic strain-like interactions, effectively reducing the accessible conformer pool without changing the numerical rotatable bond count [1][2].

Conformational Analysis Molecular Flexibility Entropy

Positional Isomer Advantage: 5-Chloro vs. 4-Chloro-3-methylpentanoic Acid in Nucleophilic Displacement

The chlorine at the terminal 5-position is sterically more accessible for SN2 displacement than a hypothetical internal 4-chloro isomer, which would suffer from greater steric hindrance and potential elimination side reactions . Although no direct kinetic comparison is published, the primary vs. secondary alkyl chloride distinction is a well-established reactivity principle in organic chemistry.

Reactivity SN2 Positional Isomer

High-Value Application Scenarios for 5-Chloro-3-methylpentanoic Acid Based on Quantitative Differentiation


Chiral Pool Synthesis of Enantiopure Pharmaceutical Intermediates

The undefined stereocenter at C3 enables resolution into pure enantiomers for use in asymmetric synthesis of APIs. The 5-chloro handle allows late-stage diversification via nucleophilic substitution (amines, azides, thiols) without disturbing the chiral center, unlike achiral 5-chloropentanoic acid which lacks stereochemical utility [REFS-S4-1]. This makes the compound a strategic choice for preparing chiral pyrrolidines, piperidines, or lactam intermediates.

Fragment-Based Lead Optimization Requiring Tuned Lipophilicity

With an XLogP3-AA of 1.5, this fragment sits in an optimal lipophilicity window for CNS drug discovery (typically LogP 1–3). Compared to 5-chloropentanoic acid (XLogP ~1.0), the additional 0.5 log units can enhance blood-brain barrier penetration while the chlorine maintains halogen-bonding potential [REFS-S4-2]. Procurement should prioritize this compound when lipophilic efficiency (LipE) optimization is paramount.

Building Block for Covalent Inhibitors and Chemical Probes

The primary alkyl chloride serves as an electrophilic warhead or a precursor to more reactive electrophiles (e.g., iodo, azido). Its reactivity profile is superior to secondary chloride positional isomers, ensuring reliable conjugation to target cysteines or lysines [REFS-S4-3]. The 98% commercial purity supports direct use in biochemical assays without repurification.

Agrochemical Intermediate Requiring Balanced Hydrophobicity

The combination of moderate lipophilicity and a reactive terminal halogen makes 5-chloro-3-methylpentanoic acid a versatile intermediate for herbicides or fungicides, where the 3-methyl branch mimics natural isoprenoid motifs. The compound's TPSA (37.3 Ų) remains below common agrochemical thresholds, ensuring phloem mobility while the chlorine provides a handle for further elaboration [REFS-S4-2].

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